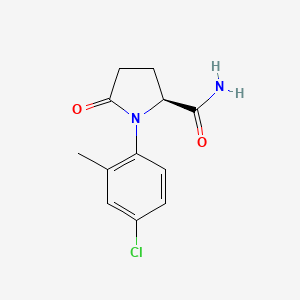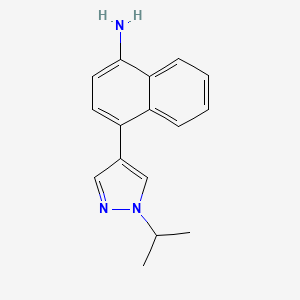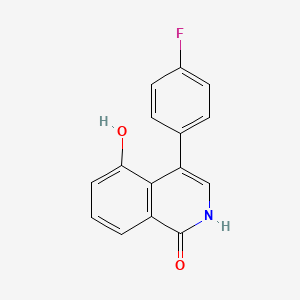![molecular formula C13H16FN3O B11861111 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine and methyl groups in the structure may impart specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various fluorinated, methylated, or spiro derivatives.
科学的研究の応用
“6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the fluorine and methyl groups.
6’-Fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the methyl group.
1’-Methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure but without the fluorine atom.
Uniqueness
The presence of both fluorine and methyl groups in “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” may impart unique chemical reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
分子式 |
C13H16FN3O |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
InChIキー |
XXHBRIYCIJOLMC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)






![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


